N-(Cyclopropylsulfamoyl)Cyclopropanamine

Description

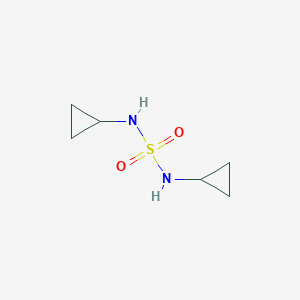

Structure

3D Structure

Properties

CAS No. |

923271-25-4 |

|---|---|

Molecular Formula |

C6H12N2O2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

N-(cyclopropylsulfamoyl)cyclopropanamine |

InChI |

InChI=1S/C6H12N2O2S/c9-11(10,7-5-1-2-5)8-6-3-4-6/h5-8H,1-4H2 |

InChI Key |

ZOQDOPYXZSNICA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)NC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropylsulfamoyl Cyclopropanamine and Its Analogues

Established Synthetic Routes and Strategies

Established synthetic approaches to N-(Cyclopropylsulfamoyl)Cyclopropanamine and its analogues are typically modular, focusing on the independent synthesis of the cyclopropylamine (B47189) scaffold and the subsequent installation of the sulfamoyl group.

Synthesis of Cyclopropylamine Scaffolds

The construction of the cyclopropylamine core is a critical first step, and various methods have been developed to achieve this. Common strategies include the amination of cyclopropyl (B3062369) precursors and multi-step sequences starting from acyclic compounds.

One prevalent method is the amination of cyclopropanol (B106826) , where cyclopropanol is treated with ammonia (B1221849) or an amine derivative, often in the presence of a catalyst, to yield cyclopropylamine. longdom.org Another widely used technique is the reductive amination of cyclopropanecarboxaldehyde (B31225) . This reaction involves the formation of an imine intermediate from the aldehyde and an amine, which is then reduced using agents like sodium borohydride (B1222165) or catalytic hydrogenation to afford the corresponding cyclopropylamine. longdom.org

Halogenated cyclopropanes also serve as valuable precursors. For instance, cyclopropyl chloride can react with ammonia or amines to produce cyclopropylamine, although this method may require forcing conditions. longdom.org A multi-step synthesis commencing from γ-butyrolactone has also been reported, proceeding through ring-opening, esterification, cyclization, hydrolysis, acylation, and a Hofmann degradation to furnish cyclopropylamine. researchgate.net Phase transfer catalysis has been employed to improve the efficiency of the cyclization and hydrolysis steps in this sequence. researchgate.net

For more substituted cyclopropylamine scaffolds, such as (1-cyclopropyl)cyclopropylamine, a Curtius degradation of the corresponding carboxylic acid provides a reliable route. nih.gov This transformation proceeds via an acyl azide (B81097) intermediate, which rearranges to an isocyanate that is subsequently hydrolyzed to the amine.

| Starting Material | Reagents | Product | Key Features |

| Cyclopropanol | Ammonia/Amine, Catalyst | Cyclopropylamine | Efficient and scalable. longdom.org |

| Cyclopropanecarboxaldehyde | Ammonia/Amine, Reducing Agent | Cyclopropylamine | Versatile for introducing various substituents on the amine. longdom.org |

| Cyclopropyl Halide | Ammonia/Amine | Cyclopropylamine | Direct but can require harsh conditions. longdom.org |

| γ-Butyrolactone | Multi-step sequence | Cyclopropylamine | Utilizes readily available starting material. researchgate.net |

| 1-Cyclopropylcyclopropanecarboxylic acid | Diphenylphosphoryl azide, t-BuOH; then HCl | (1-Cyclopropyl)cyclopropylamine hydrochloride | Suitable for sterically hindered cyclopropylamines. nih.gov |

Introduction of Sulfamoyl Functionality

The sulfamoyl group (-SO₂NH₂) is typically introduced by reacting an amine with a sulfamoylating agent. The most common reagent for this purpose is sulfamoyl chloride (H₂NSO₂Cl) . This reaction is generally performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net

The efficiency of the sulfamoylation reaction can be influenced by the choice of solvent. It has been shown that using N,N-dimethylacetamide or 1-methyl-2-pyrrolidone as the solvent can significantly accelerate the reaction of alcohols with sulfamoyl chloride, often eliminating the need for a base. researchgate.net

Alternative methods for the introduction of the sulfamoyl moiety include the use of in situ generated sulfamoylating agents. For example, the reaction of chlorosulfonyl isocyanate with formic acid provides a safer route to sulfamoyl chloride. researchgate.net More recent advancements have explored visible-light-activated methods for the synthesis of aliphatic sulfonamides from sulfamoyl chlorides and alkenes, offering a metal-free and cost-effective approach. jove.com

| Amine Substrate | Sulfamoylating Agent | Conditions | Product |

| Primary/Secondary Amine | Sulfamoyl chloride | Base (e.g., triethylamine) | N-substituted sulfamide (B24259) |

| Alcohol | Sulfamoyl chloride | N,N-dimethylacetamide | O-substituted sulfamate |

| Electron-deficient Alkene | Sulfamoyl chloride | Eosin Y, (TMS)₃SiH, blue light | Aliphatic sulfonamide |

Direct and Stepwise Synthesis of this compound Core

While a direct, one-step synthesis of this compound is not prominently described, a stepwise approach is the most logical and commonly employed strategy. This involves the initial synthesis of cyclopropylamine via one of the methods described in section 2.1.1, followed by its reaction with a suitable sulfamoylating agent.

A plausible stepwise synthesis would proceed as follows:

Synthesis of Cyclopropylamine: Preparation of cyclopropylamine from a suitable precursor like cyclopropanecarboxaldehyde through reductive amination.

Sulfamoylation: Reaction of the resulting cyclopropylamine with sulfamoyl chloride in the presence of a non-nucleophilic base to afford this compound.

For the synthesis of analogues, this modular approach is particularly advantageous as it allows for the independent variation of both the cyclopropylamine scaffold and the substituents on the sulfamoyl group. For instance, substituted cyclopropylamines can be used as starting materials, or N-substituted sulfamoyl chlorides can be employed in the second step.

Advanced Synthetic Approaches

Stereoselective Synthesis and Chiral Induction in Cyclopropanamine Derivatives

The creation of chiral centers within the cyclopropane (B1198618) ring is of significant interest for pharmaceutical applications. Stereoselective synthesis of cyclopropanamine derivatives can be achieved through various strategies, including the use of chiral catalysts and biocatalytic methods.

Asymmetric cyclopropanation of alkenes using chiral transition metal catalysts, such as those based on rhodium or copper with chiral ligands, can provide enantiomerically enriched cyclopropane precursors. These precursors can then be converted to the corresponding chiral cyclopropylamines. For example, the stereoselective cyclopropanation of styrenes with ethyl diazoacetate can yield chiral cyclopropanecarboxylates, which are versatile intermediates.

Biocatalysis has emerged as a powerful tool for stereoselective synthesis. Engineered myoglobin (B1173299) catalysts have been successfully employed for the highly diastereo- and enantioselective synthesis of chiral cyclopropane cores of several drugs. nih.gov These biocatalytic systems can be utilized in whole-cell transformations, simplifying the synthetic process and enabling gram-scale production with excellent stereocontrol. nih.gov

Another approach involves the diastereoselective cyclopropanation of chiral precursors. For instance, the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids derived from natural products like (-)-α-pinene can lead to the formation of cyclopropane rings with high diastereoselectivity. doi.org The stereochemical outcome is often dictated by the steric hindrance of the chiral auxiliary.

| Method | Key Features | Example |

| Asymmetric Catalysis | Use of chiral transition metal catalysts to induce enantioselectivity. | Rhodium-catalyzed cyclopropanation of alkenes. |

| Biocatalysis | Engineered enzymes for high diastereo- and enantioselectivity. | Myoglobin-catalyzed synthesis of chiral cyclopropanes. nih.gov |

| Diastereoselective Cyclopropanation | Use of chiral substrates to control the stereochemistry of the cyclopropane ring formation. | Cyclopropanation of chiral dehydro amino acids. doi.org |

One-Pot Reaction Protocols and Efficiency Enhancements

For example, one-pot procedures for the synthesis of N-sulfonylamidines from N-acylsulfonamides have been developed. rsc.org These methods often involve a metal triflate-mediated deacylation followed by condensation with an amine source. Adapting such a strategy could potentially allow for the direct conversion of a protected cyclopropylamine derivative to the final sulfamoylated product in a single reaction vessel.

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, also offer a powerful approach to enhance synthetic efficiency. The development of a cascade process that combines cyclopropanation and amination, or amination and sulfamoylation, would represent a significant advancement in the synthesis of these compounds. While not yet realized for this specific target, the development of such protocols is an active area of research in organic synthesis. nih.gov

Green Chemistry Principles in the Synthesis of Sulfamoyl-Cyclopropylamines

The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic processes for sulfamoyl-cyclopropylamines. ctfassets.netnih.gov These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. pharmtech.com Key considerations in the green synthesis of these compounds include the choice of solvents, reagents, and catalytic systems.

The pharmaceutical industry often has a high E-factor, which is the mass ratio of waste to the desired product. pharmtech.com By implementing green chemistry strategies, the E-factor for the synthesis of this compound can be significantly reduced. syrris.com Process Mass Intensity (PMI) is another metric that measures the total mass of materials used to produce a certain mass of the final product. ctfassets.net Optimizing synthetic routes to have a lower PMI is a primary goal in green process development.

Several green chemistry approaches can be applied to the synthesis of sulfamoyl-cyclopropylamines:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis. researchgate.net Solvent selection guides, often integrated into electronic lab notebooks (ELNs), can assist chemists in choosing more sustainable options. ctfassets.net

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. pharmtech.com For the sulfonylation of cyclopropylamine, exploring catalytic methods can reduce waste and improve atom economy. For instance, the use of a recyclable catalyst for the sulfonylation reaction would be a significant green improvement.

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis, can shorten reaction times and reduce energy consumption. rsc.org These techniques can also lead to higher yields and cleaner reaction profiles.

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts is a fundamental principle of green chemistry. ctfassets.net This can be achieved through careful selection of reagents and reaction conditions to maximize the conversion of starting materials into the desired product.

Table 1: Green Chemistry Metrics for Pharmaceutical Processes

| Metric | Description | Ideal Value |

| E-Factor | (Mass of Waste) / (Mass of Product) | As close to 0 as possible |

| Process Mass Intensity (PMI) | (Total Mass in Process) / (Mass of Product) | As close to 1 as possible |

| Atom Economy | (Molecular Weight of Desired Product) / (Sum of Molecular Weights of all Reactants) x 100% | 100% |

Reaction Optimization and Process Development

The optimization of reaction conditions is essential for developing a robust and scalable synthesis of this compound. This involves a systematic investigation of various reaction parameters to achieve the highest possible yield and purity while minimizing costs and environmental impact.

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction and for its optimization. For the synthesis of this compound, which involves the reaction of a cyclopropylamine with a cyclopropanesulfonyl chloride or a related sulfamoylating agent, kinetic investigations can provide valuable insights into the reaction rate, order of reaction, and the effect of various parameters on the reaction velocity.

The sulfonylation of amines can proceed through different mechanisms, and kinetic data can help elucidate the operative pathway. acs.orglibretexts.org For instance, the reaction could follow a nucleophilic substitution mechanism at the sulfur atom. A proposed general mechanism for the sulfonylation of an amine involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of hydrogen chloride. rsc.org

A kinetic study would typically involve monitoring the concentration of reactants and products over time under various conditions. The data obtained can be used to determine the rate law for the reaction, which mathematically expresses the relationship between the reaction rate and the concentration of the reactants.

Key parameters to investigate in a kinetic study of this compound synthesis include:

Concentration of reactants: Varying the initial concentrations of the cyclopropylamine and the sulfamoylating agent to determine the order of the reaction with respect to each reactant.

Temperature: Conducting the reaction at different temperatures to determine the activation energy (Ea) and other thermodynamic parameters.

Solvent: Investigating the effect of solvent polarity and proticity on the reaction rate.

Catalyst/Base: If a catalyst or base is used, its concentration would also be a key variable to study.

Table 2: Hypothetical Kinetic Data for the Synthesis of this compound

| Experiment | [Cyclopropylamine] (M) | [Cyclopropanesulfonyl Chloride] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

Additive mapping is a powerful high-throughput screening technique used to identify additives that can improve the yield, selectivity, or scope of a chemical reaction. This approach can be particularly useful in the synthesis of complex molecules like this compound, where subtle changes in the reaction environment can have a significant impact on the outcome.

The process involves running a large number of reactions in parallel, each with a different additive from a diverse library. The results are then analyzed to identify additives that have a positive effect on the reaction. This information can not only be used to optimize the reaction conditions but can also provide valuable insights into the reaction mechanism.

For the synthesis of sulfamoyl-cyclopropylamines, an additive screen could explore a wide range of compounds, including:

Lewis acids and bases: To modulate the reactivity of the reactants.

Phase-transfer catalysts: To improve the reaction rate in biphasic systems.

Radical initiators and scavengers: To probe for the involvement of radical intermediates.

Hydrogen bond donors and acceptors: To stabilize intermediates or transition states.

Table 3: Illustrative Additive Mapping for a Sulfamoylation Reaction

| Additive | Class | Yield (%) |

| None | - | 45 |

| Pyridine | Base | 65 |

| DMAP | Base | 78 |

| LiCl | Salt | 52 |

| TEMPO | Radical Scavenger | 43 |

The results of such a screen can guide the optimization process and suggest which mechanistic pathways are likely to be operative.

High-throughput experimentation (HTE) and Design of Experiments (DoE) are methodologies that allow for the rapid and efficient optimization of chemical reactions. nih.govrsc.org These techniques are particularly valuable in the pharmaceutical industry for accelerating the development of synthetic routes to active pharmaceutical ingredients. galchimia.com

In the context of synthesizing this compound, HTE can be used to screen a wide range of reaction parameters in a parallel fashion. This can include variables such as:

Solvents

Bases or catalysts

Temperatures

Reaction times

Concentrations

DoE is a statistical approach that allows for the systematic investigation of the effects of multiple variables on a reaction outcome. rsc.org By running a carefully designed set of experiments, it is possible to build a mathematical model that describes the relationship between the variables and the response (e.g., yield, purity). This model can then be used to identify the optimal reaction conditions.

A typical DoE for the synthesis of this compound might involve a factorial design where several variables are tested at two or more levels.

Table 4: Example of a 2³ Factorial Design for Reaction Optimization

| Experiment | Temperature (°C) | Concentration (M) | Base Equiv. | Yield (%) |

| 1 | 25 | 0.1 | 1.1 | 75 |

| 2 | 50 | 0.1 | 1.1 | 85 |

| 3 | 25 | 0.2 | 1.1 | 78 |

| 4 | 50 | 0.2 | 1.1 | 88 |

| 5 | 25 | 0.1 | 1.5 | 80 |

| 6 | 50 | 0.1 | 1.5 | 90 |

| 7 | 25 | 0.2 | 1.5 | 82 |

| 8 | 50 | 0.2 | 1.5 | 92 |

By analyzing the results of these experiments, the main effects of each variable and any interactions between them can be determined, leading to a more efficient and robust synthetic process. galchimia.com

Chemical Reactivity and Mechanistic Investigations of N Cyclopropylsulfamoyl Cyclopropanamine

Functional Group Reactivity Analysis

The cyclopropyl (B3062369) group is a three-membered carbocycle characterized by significant ring strain, with C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5° fiveable.mewikipedia.org. This inherent strain energy, estimated at approximately 29 kcal/mol for cyclopropane (B1198618), renders the ring susceptible to cleavage under various conditions, as ring-opening relieves this strain fiveable.mewikipedia.orglibretexts.org. The reactivity of the cyclopropyl rings in N-(Cyclopropylsulfamoyl)Cyclopropanamine is a focal point of its chemical behavior, with potential pathways including both polar and radical-mediated ring-opening.

Polar Pathways: The presence of the electron-withdrawing sulfamoyl group and the nitrogen atom influences the polarization of the cyclopropane rings. Strong σ-acceptor groups attached to a cyclopropane ring are known to weaken the distal C-C bond (the bond opposite the point of attachment) nih.gov. In the case of this compound, protonation of the amine or interaction with a Lewis acid could initiate electrophilic ring-opening. Theoretical studies and experimental observations on related compounds, such as trans-2-phenylcyclopropylamine, show that cleavage of the distal bond can occur, driven by the σ-withdrawing nature of the ammonium (B1175870) group and charge-charge repulsion in the transition state nih.gov. This suggests that under acidic conditions, this compound could undergo ring-opening to form a stabilized carbocationic intermediate, which can then be trapped by nucleophiles.

Radical Pathways: The cyclopropylamine (B47189) moiety can also undergo ring-opening via radical mechanisms. Electron Spin Resonance (ESR) studies have provided evidence for the ring-opening of cyclopropylamine radical cations acs.org. Such reactions often proceed through a single electron transfer (SET) process. For this compound, oxidative conditions could generate a radical cation, leading to the cleavage of a C-C bond in the cyclopropyl ring and the formation of a distonic radical cation intermediate researchgate.net. These radical intermediates can participate in subsequent cyclization or fragmentation reactions beilstein-journals.org.

The specific pathway followed (vicinal vs. distal bond cleavage, polar vs. radical) is highly dependent on the reaction conditions and the nature of the substituents on the cyclopropyl ring nih.govacs.orgacs.org.

Table 1: Potential Ring-Opening Pathways of the Cyclopropyl Moiety

| Pathway Type | Initiator/Conditions | Key Intermediate | Potential Products |

| Electrophilic | Strong Acid (e.g., CF₃SO₃H) | Dicationic species | Ring-opened adducts with solvent/nucleophile |

| Nucleophilic | Strong Nucleophile | Zwitterionic species | Methylene-extended Michael adducts |

| Radical Cation | Oxidant / Photoredox | Radical cation | Rearranged or fragmented acyclic compounds |

The sulfamoyl group (-NH-SO₂-) is a robust functional group that can participate in several types of chemical transformations. Its reactivity is centered on the electrophilic nature of the sulfur atom and the acidity of the N-H proton.

Derivatives of the sulfamoyl group, such as sulfamoyl chlorides, are highly reactive electrophiles used in the synthesis of sulfonamides and sulfamides researchgate.netacs.org. While this compound itself is a stable sulfamide (B24259), the sulfur atom remains susceptible to nucleophilic attack under forcing conditions, potentially leading to cleavage of the S-N or S-C bonds, although this is generally less favorable than reactions at other sites in the molecule.

A more common reaction pathway involves the deprotonation of the sulfamoyl nitrogen. The resulting anion can then act as a nucleophile. Furthermore, sulfamoyl groups can be used as precursors for reactive intermediates. For example, related sulfamoyl azides are known to react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which are stable precursors to rhodium azavinyl carbenes nih.gov. This suggests that derivatization of the sulfamoyl nitrogen in this compound could open pathways to complex chemical transformations. Cyclic sulfamidates, which contain a related O-S(O)₂-N linkage, are known to undergo nucleophilic ring-opening, highlighting the synthetic utility of this class of compounds researchgate.net.

The secondary amine in this compound is a key reactive center, possessing a lone pair of electrons on the nitrogen atom that imparts both basic and nucleophilic character solubilityofthings.comlibretexts.org.

Nucleophilicity: As a nucleophile, the amine can react with a wide range of electrophiles msu.edu. Common reactions include alkylation and acylation openstax.orglibretexts.org.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a tertiary amine, and further reaction could produce a quaternary ammonium salt ucalgary.calibretexts.org. Such reactions proceed via an Sₙ2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide ucalgary.ca. However, direct alkylation can sometimes be difficult to control, potentially leading to mixtures of products openstax.orglibretexts.org.

Acylation: The amine readily reacts with acid chlorides or anhydrides to form a stable tertiary amide britannica.comjove.com. This reaction is typically fast and high-yielding. The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the carbonyl group, which prevents over-acylation libretexts.orgjove.com.

Basicity: The amine can act as a Brønsted-Lowry base, accepting a proton from an acid to form a cyclopropylammonium salt britannica.com. The basicity is influenced by the electronic effects of the attached cyclopropyl and sulfamoyl groups.

The amine functionality can also be converted into a good leaving group. For instance, in the Hofmann elimination reaction, an amine is exhaustively methylated to a quaternary ammonium salt, which then undergoes E2 elimination upon heating with a base like silver oxide to form an alkene openstax.orglibretexts.org.

Detailed Mechanistic Studies of Reactions Involving this compound

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications. This requires a combination of computational and experimental techniques to map reaction energy surfaces and identify key intermediates.

The elucidation of reaction mechanisms for complex molecules like this compound often relies heavily on computational chemistry. Density Functional Theory (DFT) calculations are a powerful tool for mapping potential energy surfaces, locating transition states, and calculating activation energies for proposed reaction pathways researchgate.netsemanticscholar.org.

For the cyclopropyl ring-opening, computational studies can distinguish between different possible pathways, such as concerted versus stepwise mechanisms, and predict the stereochemical outcome researchgate.net. For example, theoretical calculations on the ring-opening of the cyclopropyl cation have provided evidence that it is an unstable transition state that proceeds via a disrotatory path to the more stable allyl cation acs.orgresearchgate.net. Similar computational approaches could be applied to model the electrophilic or radical-induced ring-opening of this compound, providing insight into the structure and energy of the relevant transition states nih.govrsc.org.

Kinetic studies are also essential for mechanistic elucidation. By measuring reaction rates under different conditions (e.g., varying temperature, concentration, or solvent), activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined. These experimental values provide critical benchmarks for validating computationally modeled pathways. For instance, a large negative entropy of activation would suggest a highly ordered, associative transition state, consistent with many cycloaddition reactions.

While computational studies provide a theoretical framework, spectroscopic techniques offer direct experimental evidence for the existence of transient species and help to piece together a reaction mechanism libretexts.orguoanbar.edu.iq.

In-situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy are invaluable for monitoring reactions in real-time mt.comspiedigitallibrary.org. By immersing a probe directly into the reaction vessel, the concentration of reactants, products, and, crucially, any observable intermediates can be tracked over time nih.govrsc.orgjascoinc.com. The appearance and disappearance of specific vibrational bands can provide direct evidence for the formation and consumption of transient species, allowing for detailed kinetic analysis nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of mechanistic investigation in organic chemistry . It provides detailed structural information and can be used to monitor reaction progress quantitatively rsc.org.

Kinetic Studies: By acquiring spectra at regular intervals, the rates of formation and decay of different species can be measured .

Intermediate Trapping: Low-temperature NMR experiments can sometimes slow down a reaction enough to allow for the direct observation and structural characterization of otherwise short-lived intermediates.

Isotopic Labeling: The use of isotopes, such as deuterium (²H), is a powerful mechanistic probe sapub.org. For example, in a reaction involving proton transfer, replacing a specific proton with deuterium and observing its fate in the product can definitively establish the pathway of that atom, thereby confirming or refuting a proposed mechanism sapub.org.

Mass Spectrometry (MS): Modern mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS), are highly sensitive methods for detecting charged or easily ionizable reaction intermediates, even at very low concentrations nih.gov. By directly sampling a reacting solution, ESI-MS can intercept and detect cationic, anionic, or radical intermediates, providing crucial snapshots of the species present along the reaction coordinate nih.gov.

Table 2: Application of Spectroscopic Techniques to Mechanistic Studies

| Technique | Information Provided | Application Example for this compound |

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Monitoring the disappearance of the N-H stretch and appearance of a C=O stretch during acylation of the amine. |

| NMR Spectroscopy | Detailed structural information, quantitative analysis of reaction mixtures. fiveable.me | Using ²H-labeled reagents to trace the pathway of hydride/proton transfer during a reduction or rearrangement. |

| Mass Spectrometry | Detection and structural characterization of low-concentration, transient intermediates. nih.gov | Detecting a ring-opened carbocationic intermediate during an acid-catalyzed reaction by ESI-MS. |

Computational Approaches to Reaction Mechanism Elucidation (e.g., Unified Reaction Valley Approach)

While specific computational studies on this compound are not widely available in peer-reviewed literature, the reaction mechanisms of the broader N-cyclopropylamine class have been extensively investigated using theoretical methods. These approaches provide critical insights into reaction pathways, transition states, and the origins of chemical selectivity, and are directly applicable to understanding the reactivity of the title compound.

Density Functional Theory (DFT) is a primary tool for modeling the reaction profiles of cyclopropylamine derivatives. nih.govfrontiersin.org DFT calculations are used to determine the energetics of various mechanistic pathways, such as those involved in oxidation or ring-opening reactions, and to rationalize experimental observations. rsc.orgacs.org For example, in studies of analogous compounds like N-benzyl-N-cyclopropylamine, DFT has been employed to evaluate the feasibility of different metabolic and inactivation pathways catalyzed by enzymes, revealing the energetic barriers for processes like hydrogen atom transfer (HAT), single electron transfer (SET), and proton-coupled electron transfer (PCET). nih.govfrontiersin.org

A more sophisticated method for elucidating reaction mechanisms is the Unified Reaction Valley Approach (URVA) . rsc.orgsmu.edu URVA provides a detailed description of a chemical reaction by analyzing the intrinsic reaction coordinate or reaction path. nsf.govmorressier.com This approach focuses on the curvature of the reaction path on the potential energy surface. rsc.orgsmu.edu Any electronic structure changes during the reaction, such as bond breaking, bond formation, charge transfer, or rehybridization, are registered as distinct maxima in the reaction path curvature profile. rsc.orgsmu.edu By decomposing this curvature into contributions from internal coordinates (bond lengths, angles, etc.), URVA can pinpoint exactly which structural changes are responsible for the key chemical events along the reaction pathway. rsc.org This offers a comprehensive and nuanced understanding of the reaction mechanism beyond simply identifying stationary points like reactants, products, and transition states. smu.edu

| Computational Method | Application and Insights Provided | Relevant Systems Studied |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, activation barriers, and transition state geometries. Used to compare the feasibility of different mechanistic pathways (e.g., SET vs. HAT). nih.govfrontiersin.orgrsc.org | N-benzyl-N-cyclopropylamine, Photocatalytic reactions of N-aryl cyclopropylamines. nih.govrsc.org |

| Unified Reaction Valley Approach (URVA) | Detailed analysis of the reaction path and its curvature to identify and characterize all significant chemical events (bond breaking/formation, charge transfer) during a reaction. rsc.orgsmu.edu | General methodology applied to diverse processes including catalytic cycles and rearrangements. rsc.orgnih.gov |

Enzymatic Transformations and Biomimetic Reactions Relevant to Cyclopropylamine Systems

The cyclopropylamine moiety is a key structural feature in various biologically active molecules and approved drugs. hyphadiscovery.com Its presence, however, can lead to specific enzymatic transformations that are critical to understanding a compound's metabolic fate. The strained three-membered ring makes these systems susceptible to unique metabolic pathways, particularly ring cleavage, which can result in the formation of reactive metabolites. hyphadiscovery.com

Mechanistic Enzymology of Cyclopropyl Ring Cleavage

The enzymatic ring cleavage of N-cyclopropylamines is predominantly mediated by Cytochrome P450 (CYP) enzymes. nih.govfrontiersin.orghyphadiscovery.com These heme-containing monooxygenases are central to drug metabolism. The inactivation of CYP enzymes by some cyclopropylamines has been attributed to a mechanism involving initial oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane ring, leading to covalent modification of the enzyme. nih.gov

The proposed mechanism often begins with the CYP-catalyzed oxidation of the amine. Computational studies on model substrates like N-benzyl-N-cyclopropylamine suggest this can occur via a proton-coupled electron transfer (PCET) or a hydrogen atom transfer (HAT) from the nitrogen, generating a radical intermediate. nih.govfrontiersin.orgresearchgate.net This intermediate can then undergo one of two fates: further oxidation leading to standard metabolites or rearrangement via ring-opening. nih.govfrontiersin.org

The ring-opening pathway generates a reactive carbon-centered radical, which is responsible for the "suicide inactivation" of the enzyme by forming a covalent bond with an amino acid residue in the active site. nih.govfrontiersin.org The formation of reactive ring-opened intermediates can also be detected by trapping them with nucleophiles like glutathione (GSH), leading to the formation of GSH conjugates. hyphadiscovery.com In some cases, metabolism can also lead to the formation of a nitroso metabolite that coordinates tightly to the heme iron of the P450 enzyme, forming a metabolic intermediate complex (MIC) that inhibits further turnover. nih.govresearchgate.net

| Enzyme Family | Proposed Mechanistic Step | Outcome |

|---|---|---|

| Cytochrome P450 (CYP) | Initial one-electron oxidation or hydrogen atom transfer at the nitrogen atom. nih.govfrontiersin.orgnih.gov | Formation of aminium radical cation or aminyl radical. nih.govresearchgate.net |

| Cytochrome P450 (CYP) | Ring scission of the cyclopropyl radical intermediate. nih.govfrontiersin.org | Generation of a reactive carbon-centered radical. frontiersin.org |

| Cytochrome P450 (CYP) | Covalent binding of the reactive intermediate to the enzyme. nih.gov | Mechanism-based ("suicide") inactivation of the enzyme. nih.gov |

| Cytochrome P450 (CYP) / FMO | Formation of a nitroso metabolite. nih.gov | Formation of a Metabolic Intermediate Complex (MIC), inhibiting the enzyme. nih.gov |

Radical-Mediated Processes in N-Cyclopropylamines

The chemistry of N-cyclopropylamines is rich in radical-mediated processes, which are often initiated by a single-electron transfer (SET) event. libretexts.org In this process, the nitrogen atom of the cyclopropylamine donates a single electron to a suitable oxidant or a photoexcited species, resulting in the formation of a cyclopropylaminium radical cation. acs.orgnih.govrsc.org

This radical cation is a key intermediate that is highly prone to rapid ring opening due to the inherent strain of the three-membered ring. acs.orgresearchgate.net The cleavage of a C-C bond in the cyclopropyl ring (a β-scission relative to the nitrogen radical) relieves this strain and generates a more stable, delocalized carbon-centered radical. nih.govresearchgate.net The existence and behavior of these radical cation intermediates have been confirmed by techniques such as Electron Spin Resonance (ESR) spectroscopy. acs.org

This SET-initiated ring-opening sequence is a fundamental reactivity pattern for N-cyclopropylamines and is exploited in various synthetic transformations. rsc.org For instance, photochemically induced SET can trigger cycloaddition reactions where the ring-opened radical intermediate is trapped by an olefin, leading to the formation of five-membered rings. rsc.org The rate and regioselectivity of the ring-opening are influenced by the substitution pattern on both the cyclopropyl ring and the nitrogen atom. nih.gov

Based on a comprehensive search for crystallographic data for the chemical compound "this compound," it has been determined that there are no publicly available single-crystal X-ray diffraction studies for this specific molecule. As a result, the detailed structural analysis requested in the article outline cannot be provided.

The generation of scientifically accurate content for the specified sections and subsections is entirely contingent on the existence of experimental crystallographic data. This includes:

Crystal System, Space Group, and Unit Cell Parameters: These fundamental parameters are determined experimentally through single-crystal X-ray diffraction.

Molecular Geometry and Conformation Analysis: This requires the precise atomic coordinates obtained from a crystal structure determination.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis): This analysis is performed on existing crystallographic information files (.cif).

Low-Temperature Crystallography for Enhanced Structural Resolution: Details of such specific experimental conditions would be part of a published crystallographic study.

Data Reduction and Refinement Methodologies: These are the specific methods used to process the diffraction data for a particular crystal structure, and this information would be included in the experimental section of a research paper.

Without a published crystal structure, it is not possible to generate the requested data tables or detailed research findings for "this compound." To adhere to the strict instructions of focusing solely on this compound and ensuring scientific accuracy, the article cannot be written. Further research, including the synthesis and crystallographic analysis of this compound, would be required to produce the information necessary to fulfill this request.

Structural Characterization and Crystallographic Analysis of N Cyclopropylsulfamoyl Cyclopropanamine

Advanced Crystallographic Techniques and Data Analysis

Accessing Crystallographic Databases (e.g., Cambridge Structural Database)

A comprehensive search for the crystallographic data of N-(Cyclopropylsulfamoyl)Cyclopropanamine in prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific entry for this compound.

Detailed inquiries using the compound name and various related search terms across scientific literature repositories and structural databases have not located any published crystallographic studies. Consequently, crucial data points such as the CCDC deposition number, unit cell dimensions, space group, and other refined crystallographic parameters for this compound are not available in the public domain at this time.

While crystallographic data exists for structurally related but distinct molecules containing cyclopropylamine (B47189) moieties, this information is not applicable to this compound. The absence of specific crystallographic findings for the title compound prevents a detailed analysis of its three-dimensional structure, molecular geometry, and intermolecular interactions in the solid state.

Further research, including the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to determine its crystal structure and populate the relevant crystallographic databases.

Theoretical and Computational Chemistry Studies on N Cyclopropylsulfamoyl Cyclopropanamine

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the electronic nature of N-(Cyclopropylsulfamoyl)Cyclopropanamine at the atomic level. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov By approximating the electron density, DFT calculations can efficiently determine the optimized geometry of this compound, corresponding to the minimum energy conformation. arxiv.org These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. These properties are key to understanding the molecule's reactivity and potential interaction sites. For instance, the calculated HOMO-LUMO gap can be an indicator of the molecule's chemical stability and reactivity.

A representative table of optimized geometric parameters for a related sulfamoyl-containing molecule as determined by DFT calculations is presented below.

| Parameter | Value |

| Bond Length (S-N) | 1.65 Å |

| Bond Length (S=O) | 1.45 Å |

| Bond Angle (O=S=O) | 120.5° |

| Bond Angle (N-S=O) | 108.2° |

| Dihedral Angle (C-N-S=O) | 75.3° |

For more precise energy and property calculations, ab initio methods are employed. The Hartree-Fock (HF) method provides a foundational approximation by considering each electron in the mean field of all others. arxiv.orgchemrxiv.org While a good starting point, HF does not fully account for electron correlation.

Møller-Plesset perturbation theory (MPPT), particularly at the second order (MP2), offers a cost-effective way to include electron correlation effects, leading to more accurate results than HF. wustl.eduwikipedia.organu.edu.ausmu.edu For even higher accuracy, the Coupled Cluster (CC) method, such as CCSD(T), is considered the "gold standard" in quantum chemistry, providing very accurate energies and properties, albeit at a higher computational cost. aps.orgchemrxiv.orgchemrxiv.orgnih.gov These high-level calculations are crucial for obtaining reliable data on the molecule's stability and reaction energetics.

Following geometry optimization, vibrational frequency analysis is typically performed. These calculations predict the infrared (IR) and Raman spectra of this compound. nih.gov By analyzing the vibrational modes, specific functional groups within the molecule can be identified and correlated with experimental spectroscopic data. The calculated frequencies can help in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structural dynamics. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or wagging of bonds.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational flexibility of this compound.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's motion. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between them. nih.govnih.gov These simulations are also invaluable for studying intermolecular interactions, for example, how the molecule might interact with a solvent or a biological target. nih.gov

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. longdom.org Mapping the PES is crucial for understanding chemical reactions. chemrxiv.orgchemrxiv.org By identifying the minima (reactants and products) and saddle points (transition states) on the PES, the most likely reaction pathways for this compound can be elucidated. This exploration helps in predicting the kinetics and thermodynamics of potential reactions the molecule might undergo.

Advanced Computational Analyses

Advanced computational analyses provide profound insights into the electronic structure and chemical behavior of molecules. For a unique structure like this compound, these methods can elucidate its reactivity, stability, and intermolecular interaction potential without the need for empirical observation. Techniques such as Frontier Molecular Orbital (FMO) theory, charge distribution analysis, and statistical methods offer a multi-faceted view of the molecule's quantum chemical properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the outcomes of chemical reactions. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is directly related to the ionization potential and signifies the molecule's nucleophilicity, whereas the LUMO's energy relates to the electron affinity and indicates its electrophilicity. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound This interactive table presents plausible values for key electronic properties derived from a hypothetical HOMO-LUMO analysis.

| Parameter | Formula | Illustrative Value | Chemical Implication |

| EHOMO | - | -6.85 eV | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | - | 1.15 eV | Indicates electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.00 eV | Suggests high kinetic stability and low reactivity. |

| Ionization Potential (I) | -EHOMO | 6.85 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | -1.15 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 2.85 eV | Measures the power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 4.00 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.125 eV-1 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.01 eV | Global electrophilic nature of the molecule. |

Understanding the distribution of electronic charge within a molecule is crucial for predicting its behavior, including sites susceptible to electrophilic or nucleophilic attack and its intermolecular interactions. rsc.org

Mulliken Population Analysis This method partitions the total electron population among the different atoms in a molecule. It is calculated based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. wikipedia.org While computationally straightforward, Mulliken charges are known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical results. uni-muenchen.deq-chem.com

Natural Bond Orbital (NBO) Analysis NBO analysis provides a more chemically intuitive picture by transforming the complex molecular orbitals into localized "natural bond orbitals" that correspond to the classic Lewis structure representation of lone pairs and bonds. wikipedia.orgnih.gov NBO charges are generally less dependent on the basis set and offer a more robust description of electron distribution. southampton.ac.uk This analysis can also quantify delocalization effects and hyperconjugative interactions. wisc.edu

Molecular Electrostatic Potential (MEP) The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It provides a clear depiction of the charge landscape, where different colors represent varying potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are potential sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the MEP would likely show strong negative potential around the sulfonyl oxygen atoms and a lesser negative potential around the nitrogen atoms. The hydrogen atoms attached to the nitrogens and the region around the sulfur atom would exhibit positive potential. osti.gov

Table 2: Hypothetical Atomic Charges for this compound This interactive table displays a comparison of plausible Mulliken and NBO charges for selected atoms in the molecule's structure.

| Atom | Element | Mulliken Charge (a.u.) | NBO Charge (a.u.) | Interpretation |

| S1 | Sulfur | +1.150 | +1.480 | Highly positive, indicating significant electron withdrawal by O and N atoms. |

| O1 | Oxygen | -0.650 | -0.810 | Strong negative charge, indicating high electron density; a likely site for electrophilic attack. |

| O2 | Oxygen | -0.650 | -0.810 | Strong negative charge, similar to O1. |

| N1 | Nitrogen | -0.580 | -0.950 | Significant negative charge due to lone pair and electronegativity. |

| N2 | Nitrogen | -0.590 | -0.960 | Similar to N1, also a potential site for protonation. |

| C1 (Cyclopropyl) | Carbon | -0.110 | -0.250 | Slightly negative, typical for carbons in a cyclopropyl (B3062369) ring attached to nitrogen. |

| H1 (on N1) | Hydrogen | +0.310 | +0.450 | Positive charge, indicating an acidic nature. |

Statistical methods like Principal Component Analysis (PCA) and K-means clustering are powerful tools for interpreting large datasets generated from computational chemistry simulations, such as molecular dynamics (MD) trajectories or conformational analyses. These techniques can identify patterns and correlations in complex data, such as fluctuations in atomic charges over time or across different molecular conformations.

Principal Component Analysis (PCA) PCA is a dimensionality-reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). In the context of charge analysis, PCA can be used to identify the most significant collective fluctuations in atomic charges. For example, the first principal component (PC1) might describe a collective charge polarization across the entire molecule, while subsequent PCs could represent more localized charge shifts.

K-means Clustering K-means clustering is an algorithm used to partition a dataset into a pre-determined number of clusters (k). When applied to atomic charge data from an MD simulation, it can group molecular snapshots into distinct conformational states that share similar charge distribution profiles. This helps in identifying dominant electrostatic states of the molecule, which can be crucial for understanding its interactions with a biological receptor or solvent.

For this compound, a hypothetical MD simulation in a polar solvent could be performed. PCA and K-means clustering could then be used to analyze the resulting trajectory of atomic charges. PCA might reveal that the largest charge variations occur on the sulfamoyl group in response to interactions with solvent molecules. K-means clustering could then identify, for instance, two or three dominant charge states corresponding to different hydrogen bonding patterns between the molecule and the solvent.

Table 3: Hypothetical PCA and K-means Clustering Results for Charge Variations This interactive table illustrates how statistical methods could be used to analyze charge distribution data from a hypothetical molecular dynamics simulation.

| Analysis Method | Result | Interpretation |

| PCA | PC1 (45% variance): Describes a dipole fluctuation along the S=O bonds. | The primary mode of charge fluctuation involves the polarization of the highly polar sulfonyl group. |

| PC2 (22% variance): Correlates charges on the two nitrogen atoms and their attached hydrogens. | Represents changes in the acidity/basicity of the N-H groups, likely due to hydrogen bonding with the solvent. | |

| K-means Clustering | Cluster 1 (65% of frames): Characterized by moderate charges on N-H protons. | Represents the most stable, ground-state charge distribution in the solvent. |

| Cluster 2 (35% of frames): Shows increased positive charge on one N-H proton and increased negative charge on the sulfonyl oxygens. | Identifies a distinct, transient state where a strong hydrogen bond is formed with a solvent molecule, enhancing charge separation. |

Structure Activity Relationship Sar and Design Principles of N Cyclopropylsulfamoyl Cyclopropanamine Analogues

Rational Design Strategies for Modifying the N-(Cyclopropylsulfamoyl)Cyclopropanamine Scaffold

Design of Novel Chemical Entities Based on SAR Insights

Therefore, it is not possible to provide an analysis of its SAR or to detail the design principles of analogues. Scientific inquiry into this specific chemical structure appears to be unpublished or not widely disseminated in the public domain.

For context, structure-activity relationship studies are fundamental in medicinal chemistry for the development of new drugs. They involve synthesizing and testing a series of compounds related to a lead structure to understand how specific changes in the molecule's architecture affect its biological activity. This empirical process allows researchers to identify the key chemical features, or pharmacophores, responsible for the desired therapeutic effect and to optimize properties such as potency, selectivity, and metabolic stability.

The design of novel chemical entities is directly informed by these SAR insights. For instance, if a particular substituent on a core scaffold is found to increase activity, further analogues will be designed to explore variations of that substituent. Conversely, parts of the molecule that are found to be detrimental to activity or to cause toxicity are removed or replaced in subsequent designs.

Without any foundational data on the biological effects of this compound, any discussion on the design of new entities would be purely speculative and would not meet the standards of a scientifically accurate article.

Future Directions and Emerging Research Avenues

Development of Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring product quality. Advanced spectroscopic and analytical techniques that allow for in situ monitoring of reactions are becoming increasingly important. For the synthesis of N-(Cyclopropylsulfamoyl)Cyclopropanamine, which likely involves the reaction of a cyclopropylamine (B47189) with a cyclopropylsulfamoyl chloride or a related electrophile, these techniques could provide invaluable insights.

Potential techniques for mechanistic studies include:

Process Analytical Technology (PAT): The use of in situ spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time.

Mass Spectrometry: Techniques like ReactIR-MS (Infrared-Mass Spectrometry) can provide simultaneous structural and kinetic information about transient intermediates.

Calorimetry: Reaction calorimeters can measure the heat flow of a reaction in real-time, providing crucial kinetic and thermodynamic data.

These advanced methods would enable researchers to gain a detailed understanding of the reaction kinetics, identify key intermediates, and elucidate the reaction mechanism for the formation of this compound.

Exploration of Novel Functional Group Transformations for this compound Derivatization

To explore the potential applications of this compound, the development of a diverse library of derivatives is essential. This requires the exploration of novel functional group transformations that are compatible with the existing moieties in the molecule. researchgate.net

Given the structure of this compound, potential derivatization strategies could focus on:

N-Functionalization: The nitrogen atoms of the sulfamide (B24259) and the cyclopropylamine could be targets for alkylation, arylation, or acylation to introduce a wide range of substituents.

Cyclopropyl (B3062369) Ring Opening: Under specific conditions, the strained cyclopropyl rings can undergo ring-opening reactions, providing access to a different chemical space.

Sulfonamide Modification: The sulfonyl group could potentially be transformed into other sulfur-containing functional groups.

The discovery and application of new catalytic methods, such as those employing transition metals, could enable selective and efficient derivatization of the parent molecule. researchgate.net

Table 2: Potential Functional Group Transformations for Derivatization

| Functional Group | Transformation | Potential Reagents and Conditions |

| Amine (Cyclopropylamine) | N-Alkylation | Alkyl halides, reductive amination |

| Amide (Sulfamide) | N-Arylation | Buchwald-Hartwig amination |

| Cyclopropyl Group | Ring Opening | Acid or metal catalysis |

Interdisciplinary Research in Chemical Biology and Advanced Materials

The unique structural features of this compound suggest potential applications in interdisciplinary fields such as chemical biology and materials science.

Chemical Biology: The cyclopropylamine moiety is a known pharmacophore in several bioactive molecules, and sulfamides are also prevalent in medicinal chemistry. Derivatives of this compound could be synthesized and screened for various biological activities. Its structure could serve as a scaffold for the development of new probes to study biological processes or as lead compounds for drug discovery.

Advanced Materials: The presence of polar N-H bonds and the rigid cyclopropyl groups could impart interesting properties for materials science applications. For instance, derivatives could be explored as building blocks for supramolecular assemblies, polymers with specific thermal or mechanical properties, or as ligands for the synthesis of metal-organic frameworks (MOFs).

Future research in these areas will likely involve collaborations between synthetic chemists, biologists, and materials scientists to fully explore the potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.